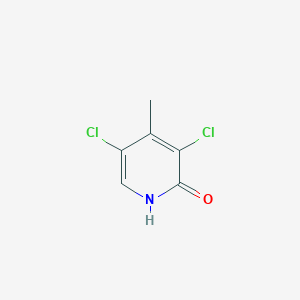

3,5-Dichloro-2-hydroxy-4-methylpyridine

Description

Contextualization of Substituted Pyridine (B92270) Chemistry

The pyridine core is one of the most pervasive heterocyclic scaffolds in chemistry. researchgate.net Structurally analogous to benzene (B151609) with one carbon atom replaced by nitrogen, pyridine and its derivatives are fundamental components in a vast array of applications, from pharmaceuticals and agrochemicals to dyes and catalysts. The synthesis of substituted pyridines has been a central theme in organic chemistry for over a century, leading to the development of numerous methods for their construction. researchgate.net

These synthetic strategies are broadly categorized into two main approaches: the functionalization of a pre-existing pyridine ring or the de novo construction of the ring from acyclic precursors. The latter often involves classic condensation reactions that build the heterocyclic structure from smaller, functionalized components. The development of new synthetic methodologies continues to be an active area of research, with modern approaches focusing on efficiency, modularity, and the ability to install a wide variety of functional groups with high selectivity. researchgate.netsemanticscholar.org These efforts are driven by the constant demand for novel pyridine-containing molecules with tailored properties for specific applications in medicinal chemistry and materials science. semanticscholar.org

Significance of Halogenated and Hydroxylated Pyridine Motifs in Molecular Design

The introduction of halogen atoms and hydroxyl groups onto a pyridine ring profoundly influences its chemical and physical properties, a strategy widely exploited in molecular design. Halogenation, particularly with chlorine and fluorine, is a key tool in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. For instance, the carbon-halogen bond can alter the electronic nature of the pyridine ring, influencing its reactivity and interaction with other molecules. The preparation of compounds like 3,5-dichloro-2,4,6-trifluoropyridine (B155018) from pentachloropyridine (B147404) highlights the industrial relevance of halogen exchange reactions for creating valuable intermediates for products such as herbicides. google.com

Hydroxypyridines, which exist in equilibrium with their pyridone tautomers, are also of great importance. The hydroxyl/pyridone moiety can act as a hydrogen bond donor and acceptor, which is critical for molecular recognition in biological systems. nih.gov Furthermore, the hydroxyl group provides a reactive handle for subsequent chemical transformations, such as etherification, allowing for the construction of more complex molecular architectures. The strategic placement of both halogens and a hydroxyl group, as seen in 3,5-Dichloro-2-hydroxy-4-methylpyridine, creates a multifunctional scaffold with distinct reactive sites, offering chemists a versatile building block for synthesizing new compounds. nih.govnih.gov For example, studies on other dichlorinated hydroxy-aromatic compounds, such as 3,5-dichloro-2-hydroxybenzenesulfonic acid, have shown their utility in developing chromogenic systems for enzymatic assays. mdpi.com

Overview of Research Trajectories and Academic Relevance for this compound

While this compound is commercially available as a research chemical, specific, high-profile applications are not extensively documented in academic or patent literature. Its primary relevance appears to be that of a specialized building block, whose potential is derived directly from its unique combination of functional groups. The academic trajectory for such a compound is typically focused on its use as a starting material or intermediate in the synthesis of more complex, often biologically active, target molecules.

The research potential of this compound lies in the reactivity of its functional groups:

The Hydroxyl/Pyridone Group: This site can be readily alkylated or acylated, allowing for the attachment of various side chains and the exploration of structure-activity relationships in medicinal chemistry programs. nih.gov

The Chlorine Atoms: These halogens activate the pyridine ring for nucleophilic aromatic substitution reactions, where they can be displaced by other functional groups like amines, thiols, or alkoxides. This allows for the regioselective introduction of diverse substituents onto the pyridine core.

The Methyl Group: While less reactive, the methyl group can be a site for oxidation or other transformations under specific conditions, or it can serve to sterically or electronically tune the molecule's properties.

Given these features, this compound is a precursor for creating libraries of novel, polysubstituted pyridines for screening in drug discovery and agrochemical research. Dihydro-pyridone structures, in general, are recognized as important intermediates for synthesizing various alkaloids and biologically active compounds. nih.gov The exploration of this specific dichlorinated and methylated pyridone would likely involve its incorporation into larger scaffolds to probe its effect on biological activity, following established synthetic routes for related heterocyclic compounds.

Properties of this compound

| Property | Value |

| CAS Number | 58236-72-9 alchempharmtech.com |

| Molecular Formula | C₆H₅Cl₂NO alchempharmtech.com |

| Molecular Weight | 178.02 g/mol alchempharmtech.com |

| IUPAC Name | 3,5-dichloro-4-methylpyridin-2-ol alchempharmtech.com |

| Tautomeric Form | 3,5-dichloro-4-methyl-2(1H)-pyridone |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-4-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-3-4(7)2-9-6(10)5(3)8/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPMAUWJQXMIIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483318 | |

| Record name | 3,5-DICHLORO-2-HYDROXY-4-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58236-72-9 | |

| Record name | 3,5-DICHLORO-2-HYDROXY-4-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways for 3,5 Dichloro 2 Hydroxy 4 Methylpyridine and Precursor Molecules

De Novo Pyridine (B92270) Ring Construction Approaches

The synthesis of the foundational pyridine structure can be achieved through several de novo methodologies, building the heterocyclic ring from acyclic precursors. These methods offer versatility in introducing initial substituents that can be further modified.

Cyclocondensation Reactions Employing Substituted Methyl- and Hydroxy-Containing Building Blocks

A prominent strategy for constructing the 2-hydroxypyridine (B17775) core involves cyclocondensation reactions. The Guareschi-Thorpe reaction, a classic method in pyridine synthesis, provides a direct route to substituted 2,6-dihydroxypyridines. This reaction utilizes the condensation of a β-ketoester, such as ethyl acetoacetate, with cyanoacetamide in the presence of a base. This approach is particularly relevant for the synthesis of precursors to the target molecule.

Specifically, the reaction between ethyl acetoacetate and cyanoacetamide can yield 2,6-dihydroxy-4-methyl-3-cyanopyridine. nih.gov This intermediate possesses the required 4-methyl and 2-hydroxy (in its tautomeric 2-pyridone form) functionalities. The reaction conditions can be optimized by using various ammonium (B1175870) salts in an aqueous medium, with ammonium carbonate serving as both a nitrogen source and a reaction promoter. nih.gov

| Reactants | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate, Cyanoacetamide | 2,6-dihydroxy-4-methyl-3-cyanopyridine | Ammonium carbonate, aqueous media | High | nih.gov |

Synthetic Routes Initiated from Multifunctional Acetone and Malononitrile Derivatives

An alternative de novo approach begins with simpler, multifunctional building blocks like acetone and malononitrile. This pathway leads to a 2-hydroxy-4-methylpyridine scaffold through a series of condensation and cyclization steps.

The initial Knoevenagel condensation of acetone and malononitrile yields isopropylidenemalononitrile. This intermediate is then further elaborated and cyclized to form a pyridine ring. A patented method describes the conversion of this initial adduct through a series of steps to ultimately yield 2-hydroxy-4-methyl-3-cyanopyridine. googleapis.com This precursor is pivotal as it contains the necessary 2-hydroxy and 4-methyl groups, with a cyano group at the 3-position that can be either removed or utilized in further synthetic transformations.

| Starting Materials | Key Intermediate | Final Precursor | Reference |

|---|---|---|---|

| Acetone, Malononitrile | Isopropylidenemalononitrile | 2-hydroxy-4-methyl-3-cyanopyridine | googleapis.com |

Regioselective and Stereoselective Functionalization Strategies

Once the pyridine core is established, the introduction of the chloro substituents at the 3 and 5 positions requires carefully controlled functionalization strategies. Regioselectivity is a key challenge in these transformations.

Halogenation Protocols for Pyridine Scaffolds

Halogenation, particularly chlorination, is a fundamental tool for modifying the electronic properties and reactivity of the pyridine ring.

The direct chlorination of a pre-formed 2-hydroxy-4-methylpyridine (or its tautomer, 4-methyl-2-pyridone) is a direct approach to introduce the desired chlorine atoms. However, achieving the specific 3,5-dichloro substitution pattern requires careful selection of chlorinating agents and reaction conditions to control regioselectivity. The presence of the hydroxyl/oxo group and the methyl group on the pyridine ring directs the position of electrophilic attack.

An alternative to direct chlorination of a substituted pyridine is to start with a perhalogenated pyridine and selectively replace specific halogen atoms. This approach can offer a high degree of control over the final substitution pattern.

One potential pathway involves starting with a perchlorinated 4-methylpyridine, such as 2,3,5,6-tetrachloro-4-methylpyridine. Selective reduction or hydrolysis could then be employed to introduce the hydroxyl group at the 2-position and remove the chlorine at the 6-position, leaving the desired 3,5-dichloro substitution. The selective reduction of halogenated pyridines has been documented. For example, 2,3,5,6-tetrachloro-4-methylpyridine can be selectively reduced. google.com Furthermore, the hydrolysis of chloro-substituted pyridones is a known reaction, and the rate of hydrolysis can be influenced by the electronic properties of the ring. nih.gov

Another strategy is the use of metal-halogen exchange reactions, which are fundamental in organometallic chemistry for converting organic halides to organometallic reagents. wikipedia.org While not a direct route to the final product, these reactions can be used to selectively functionalize a polychlorinated pyridine, which could then be converted to the target molecule. For instance, a lithium-halogen exchange on a polychlorinated pyridine could be used to introduce a functional group that is later converted to a hydroxyl group.

Hydroxylation and Oxo-Pyridine Formation

The introduction of a hydroxyl group onto the pyridine ring, particularly at the C2 position, and the resulting structural dynamics are critical aspects of synthesizing the target compound. This process can be achieved through several pathways, each with distinct mechanisms and applications.

Introduction of Hydroxyl Functionalities via Nucleophilic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing substituents onto the pyridine ring. The electron-withdrawing nature of the ring nitrogen atom activates the C2 and C4 positions, making them susceptible to attack by nucleophiles. chemistry-online.com This process typically involves the displacement of a good leaving group, such as a halide, by a nucleophile like a hydroxide ion. The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the electrophilic carbon to form a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the nitrogen atom. chemistry-online.com Subsequent elimination of the leaving group restores the aromaticity of the ring.

The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen and the nucleophile. For instance, in reactions with certain sulfur nucleophiles, the reactivity order is I > Br > Cl > F, which corresponds to the leaving group ability of the halide. sci-hub.se However, with oxygen nucleophiles, the order can be reversed (F > Cl > Br > I), suggesting that the initial attack of the nucleophile is the rate-determining step. sci-hub.se The synthesis of 2- or 4-substituted pyridines via SNAr reactions of the corresponding halopyridines is a well-established method. nih.gov For example, 3,5-dichloro-2,4,6-trifluoropyridine (B155018) can be selectively hydrolyzed by reacting it with an aqueous solution of sodium or potassium carbonate, where a fluorine atom at the 4-position is substituted by a hydroxyl group. google.com

Table 1: Examples of Nucleophilic Aromatic Substitution on Halopyridines

| Substrate | Nucleophile | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 2-Iodopyridine | PhSNa | HMPA | 2-Phenylthiopyridine | >99 |

| 2-Iodopyridine | PhCH₂OH | NMP | 2-Benzloxypyridine | 81 |

| 2-Bromopyridine | MeSNa | HMPA | 2-Methylthiopyridine | 94 |

Photochemical Valence Isomerization of Pyridine N-Oxides for C3-Hydroxylation

A significant challenge in pyridine chemistry is the selective functionalization of the C3 position due to the ring's inherent electronic properties. nih.govacs.orgnih.gov A modern, metal-free approach to achieve C3 hydroxylation involves the photochemical valence isomerization of pyridine N-oxides. nih.govacs.orgnih.gov This method features operational simplicity and is compatible with a wide range of functional groups. nih.govnih.gov

The proposed mechanism begins with the irradiation of a pyridine N-oxide, which excites it to a singlet state. nih.gov This excited state can then collapse into a highly reactive oxaziridine intermediate. nih.gov Through a process described as an "oxygen walk," this intermediate is thought to undergo valence isomerization to afford different isomers, which upon acid-promoted ring opening, can yield the C3-hydroxylated pyridine product. nih.gov While this method is a powerful tool for accessing synthetically challenging 3-hydroxypyridines, it is important to note its specific regioselectivity for the C3 position, contrasting with the C2-hydroxylation required for the title compound. nih.govacs.org

Tautomerism and Keto-Enol Equilibria in Hydroxypyridine Structures

Hydroxypyridines, particularly those with the hydroxyl group at the C2 or C4 position, exist in equilibrium with their corresponding pyridone tautomers. chemtube3d.comnih.gov For 2-hydroxypyridine, it undergoes tautomerization to form 2-pyridone. chemtube3d.comnih.gov This equilibrium is a fundamental characteristic of the molecule's structure.

The position of this equilibrium is highly sensitive to the environment, such as the solvent and the physical state. In the gas phase, the 2-hydroxypyridine (enol) form is slightly more stable. nih.gov However, in polar solvents and in the solid state, the 2-pyridone (keto) form is predominantly favored. nih.govwuxibiology.com The stability of the 2-pyridone form is attributed to factors like intermolecular hydrogen bonding in solution and the solid state. chemtube3d.com The 2-pyridone structure is still considered aromatic because the lone pair of electrons on the nitrogen atom can be delocalized into the ring system. chemtube3d.com Theoretical studies using multiconfigurational methods have been employed to understand the photophysics and photochemistry of this tautomerization process. aip.org

Table 2: Tautomeric Equilibrium Constants (Kt = [pyridone]/[hydroxypyridine]) for 2-Hydroxypyridine in Various Solvents

| Solvent | Dielectric Constant (ε) | Kt |

|---|---|---|

| Gas Phase | 1 | 0.3 |

| Cyclohexane | 2.0 | 1 |

| Chloroform | 4.8 | 10 |

| Acetonitrile | 37.5 | 140 |

| Water | 78.4 | 910 |

Data sourced from multiple literature reports, highlighting the shift towards the pyridone form in more polar solvents. wuxibiology.com

Alkylation and Specific Methylation Strategies on Pyridine Ring Systems

The introduction of alkyl groups, specifically a methyl group at the C4 position, is a key step in the synthesis of precursors for 3,5-Dichloro-2-hydroxy-4-methylpyridine. Direct alkylation of the pyridine ring can be challenging. Unlike benzene (B151609), pyridine compounds cannot be alkylated using Friedel-Crafts catalysts because the Lewis acid catalyst coordinates with the basic nitrogen atom, further deactivating the ring. google.com

Various methods have been developed to overcome this. One classical approach involves reacting pyridine with organolithium reagents, although this can sometimes lead to a mixture of products. acs.org Modern strategies offer greater control over regioselectivity. For instance, a longstanding challenge has been the selective C4-alkylation of pyridines. nih.gov One innovative solution involves the use of a simple maleate-derived blocking group on the pyridine nitrogen. This allows for a Minisci-type decarboxylative alkylation to occur with high selectivity at the C4 position. nih.gov

For methylation specifically, one patented process describes the methylation of pyridines at the alpha-position (C2) by contacting them with a compound capable of forming methyl radicals, such as methanol, in the presence of a nickel and nickel oxide catalyst. google.com Another approach involves a Wittig olefination-rearomatization sequence using dearomatized pyridylphosphonium ylide intermediates, which allows for the construction of 4-alkylpyridines. researchgate.net

Nitration and Subsequent Reductive Transformations to Amino Pyridines

Nitration of a pyridine ring followed by the reduction of the nitro group to an amine is a common two-step process for introducing an amino group, which can be a valuable precursor or intermediate in more complex syntheses. The nitration of pyridines is often more difficult than the nitration of benzene due to the deactivating effect of the nitrogen heteroatom. The reaction typically requires harsh conditions.

The synthesis of 3-amino-2-chloro-4-methylpyridine, a compound structurally related to the target molecule, can be achieved starting from 2-chloro-4-methyl-3-nitropyridine. google.com Another route involves the nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline, although this method can suffer from a lack of regioselectivity, yielding a mixture of 3-nitro and 5-nitro isomers. google.com

Once the nitro group is in place, it can be reduced to an amino group (NH₂) using several methods. masterorganicchemistry.com Common approaches include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). masterorganicchemistry.com

Metal/Acid Reduction: Employing an easily oxidized metal like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com

This transformation is significant as it converts a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, which can then be used for further functionalization. masterorganicchemistry.com

Advanced Catalytic Approaches in Synthetic Protocols

Modern synthetic organic chemistry increasingly relies on advanced catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The functionalization of pyridines has greatly benefited from these developments, particularly through transition-metal-catalyzed C–H bond activation. beilstein-journals.orgnih.gov These methods allow for the direct formation of new bonds at specific positions on the pyridine ring, often avoiding the need for pre-functionalized substrates required in classical methods. nih.gov

Various transition metals, including palladium, rhodium, and rare-earth metals, have been employed as catalysts for pyridine functionalization. beilstein-journals.org For example, palladium-catalyzed reactions have been developed for the C3-selective arylation of pyridines. beilstein-journals.org Similarly, rhodium catalysts can direct the C3-alkenylation of pyridines when guided by an amide group. beilstein-journals.orgnih.gov

Beyond C-H activation, other catalytic strategies are also prominent. A one-pot method for the enantioselective C3-allylation of pyridines has been developed that utilizes a tandem catalysis approach, involving borane-catalyzed hydroboration followed by palladium-catalyzed allylation. researchgate.net Photochemical organocatalysis represents another frontier, enabling the functionalization of pyridines with radicals under mild conditions. acs.org This approach harnesses the reactivity of pyridinyl radicals, generated via single-electron transfer, to form new carbon-carbon bonds with distinct positional selectivity compared to classical Minisci reactions. acs.org These advanced catalytic systems provide powerful tools for the synthesis of complex and highly substituted pyridine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions for Carbon-Carbon and Carbon-Nitrogen Bond Formation

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and widely utilized methodologies for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds in modern organic synthesis. acs.org These reactions have found extensive application in the synthesis of pharmaceuticals and agrochemicals, offering a reliable means to construct complex molecular architectures under relatively mild conditions. acs.orguwindsor.ca

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron species with an organic halide, is a premier method for C-C bond formation, particularly for the synthesis of biaryl compounds containing pyridine rings. uwindsor.ca A notable application is the regioselective synthesis of 3,5-dichloro-2-arylpyridines from 2,3,5-trichloropyridine (B95902) and various arylboronic acids. This transformation can be achieved efficiently using a simple palladium acetate catalyst in an aqueous medium without the need for specialized ligands. The reaction demonstrates high selectivity for coupling at the C-2 position, leaving the chlorine atoms at C-3 and C-5 untouched and available for subsequent functionalization. uwindsor.ca

The choice of catalyst, base, and solvent system is crucial for achieving high yields and selectivity. Below is a summary of optimized conditions for the ligand-free Suzuki-Miyaura reaction of 2,3,5-trichloropyridine.

| Parameter | Condition | Rationale/Observation | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ (0.5 mol%) | Effective palladium source that functions without an external ligand, simplifying the reaction setup. | uwindsor.ca |

| Base | Na₂CO₃ (2 mmol) | Optimal inorganic base for promoting the transmetalation step. | uwindsor.ca |

| Solvent | H₂O/DMF (3.5:3 mL) | Aqueous/organic co-solvent system that is environmentally benign and facilitates the reaction. | uwindsor.ca |

| Temperature | 60°C | Mild reaction temperature that provides a good balance between reaction rate and stability of reactants. | uwindsor.ca |

| Reactant Ratio | Arylboronic acid (1.5 mmol) per 2,3,5-trichloropyridine (1 mmol) | An excess of the boronic acid drives the reaction to completion. | uwindsor.ca |

A significant challenge in the cross-coupling of di- or polyhalogenated heterocycles is controlling the site-selectivity. For dichloropyridines, the halide adjacent to the ring nitrogen (C-2) is typically more reactive towards oxidative addition to the palladium(0) catalyst. acs.org However, this inherent reactivity can be altered through catalyst control. The use of very sterically hindered N-heterocyclic carbene (NHC) ligands, for instance, has been shown to reverse the conventional selectivity, promoting cross-coupling at the C-4 position of 2,4-dichloropyridines with high selectivity. acs.org In some systems, even ligand-free conditions can dramatically enhance selectivity at a specific position. acs.org

For the formation of carbon-nitrogen (C-N) bonds, the Buchwald-Hartwig amination is the analogous key technology. This palladium-catalyzed reaction allows for the coupling of amines with aryl halides, providing a direct route to N-aryl pyridine derivatives. The development of various generations of phosphine-based ligands has broadened the scope of this reaction to include a wide range of substrates, including challenging chloropyridines. baranlab.org

Metal-Mediated Functionalization and Derivatization Techniques

Beyond palladium-catalyzed cross-coupling, direct functionalization of the pyridine ring through metal-mediated C-H activation offers a more atom-economical approach. Directed ortho-metalation (DoM) is a powerful strategy that utilizes a directing metalation group (DMG) to guide a strong organometallic base to deprotonate a specific C-H bond, typically at the position ortho to the DMG. baranlab.orgharvard.edu The resulting organometallic intermediate can then be trapped with a wide variety of electrophiles to introduce new functional groups. For a substrate like this compound, the hydroxyl group (or a protected version) can act as a potent DMG, directing metalation to the C-3 position. However, since this position is already substituted with chlorine, this strategy would be more applicable to a precursor molecule like 2-hydroxy-4-methylpyridine to introduce a substituent at C-3.

The metalation of π-deficient heterocycles like pyridine presents a challenge, as strong organolithium bases (e.g., n-BuLi) can undergo nucleophilic addition to the C=N bond rather than deprotonation. uwindsor.caharvard.edu To circumvent this, lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are frequently employed. uwindsor.ca The regioselectivity of DoM on pyridines follows predictable patterns; for instance, a DMG at C-3 typically directs metalation to C-4, while a DMG at C-4 directs to C-3. uwindsor.ca More recently, highly hindered Turbo-Grignard reagents like TMPMgCl•LiCl have been shown to effect efficient metalation of electron-poor heterocycles bearing sensitive functional groups. harvard.edu

Emerging strategies have also focused on the functionalization of positions remote from the nitrogen atom. The use of organosodium bases, such as n-butylsodium, can override the inherent directing effect of the ring nitrogen, enabling deprotonation at the C-4 position of unsubstituted or 2,6-disubstituted pyridines. nih.govchemrxiv.org The resulting 4-sodiopyridine can undergo direct alkylation or be transmetalated to a zinc species for subsequent Negishi cross-coupling with aryl or heteroaryl halides. nih.govchemrxiv.org

| Strategy | Metal/Base System | Typical Site of Functionalization | Key Considerations | Reference |

|---|---|---|---|---|

| Directed ortho-Metalation (DoM) | sec-BuLi, LDA, LiTMP | Position ortho to a Directing Metalation Group (DMG). | Requires a DMG; risk of nucleophilic addition with alkyllithiums. | uwindsor.caharvard.edu |

| Hindered Amide Base Metalation | TMPMgCl•LiCl | Position ortho to a DMG. | Tolerates sensitive functional groups; improved chemoselectivity. | harvard.edu |

| Remote C-H Metalation | n-BuNa | C-4 position. | Overrides the N-directing effect; allows access to 4-substituted pyridines. | nih.govchemrxiv.org |

| Halogen-Metal Exchange | n-BuLi or t-BuLi | Position of the halogen (Br or I). | Fast reaction at low temperatures; provides access to specific lithiated pyridines. | baranlab.org |

Process Optimization and Scale-Up Considerations for Efficient Synthesis

The successful transition of a synthetic route from the laboratory to pilot plant or industrial scale requires rigorous process optimization. The goal is to develop a safe, robust, cost-effective, and environmentally sustainable process. For the synthesis of a molecule like this compound, several factors must be carefully evaluated.

Critical reaction steps identified in the laboratory, particularly those involving expensive reagents or challenging conditions, must be modified for scale-up. For instance, in palladium-catalyzed reactions, optimizing catalyst loading is essential. While laboratory procedures might use 1-5 mol % of a catalyst, large-scale processes aim for much lower catalyst concentrations, often measured in parts per million (ppm), to reduce costs. baranlab.org The choice of catalyst itself is also critical; moving from a complex, multi-component system (e.g., Pd(OAc)₂ with a phosphine ligand) to a more stable, pre-formed catalyst or even a heterogeneous catalyst can simplify operations and improve reproducibility. baranlab.org

Solvent selection is another key consideration. Solvents used in discovery chemistry, such as chlorinated hydrocarbons (e.g., dichloromethane), are often avoided on a large scale due to safety and environmental concerns. Process development focuses on replacing them with more benign alternatives like toluene, alcohols, or even aqueous systems where possible. The isolation of intermediates is also a crucial aspect of a scalable synthesis. Routes that produce solid intermediates which can be easily isolated by filtration are highly desirable, as this avoids difficult and solvent-intensive chromatographic purifications.

The synthesis of the energetic material LLM-105 from 2,6-dichloropyrazine provides a relevant example of a multi-step scale-up. The process involved batch synthesis of energetic intermediates at a controlled scale, followed by purification of the final product via recrystallization to remove impurities, yielding hundreds of grams of material. google.com Such a campaign highlights the importance of carefully planned, stepwise increases in scale to ensure safety and product quality.

| Consideration | Objective | Example Actions | Reference |

|---|---|---|---|

| Catalyst Efficiency | Reduce cost and metal contamination. | Minimize catalyst loading (mol% to ppm); switch to cheaper, more active, or heterogeneous catalysts. | baranlab.org |

| Solvent Selection | Improve safety and environmental profile. | Replace hazardous solvents (e.g., chlorinated solvents) with safer alternatives (e.g., toluene, alcohols, water). | chemscene.com |

| Reagent Stoichiometry | Maximize yield and minimize waste. | Optimize the molar ratios of reactants and reagents to ensure full conversion of the limiting reagent. | |

| Reaction Conditions | Ensure process safety and efficiency. | Optimize temperature, pressure, and reaction time; study reaction kinetics and thermodynamics. | |

| Product Isolation & Purification | Achieve high purity and yield efficiently. | Design routes with crystalline, filterable intermediates; replace chromatography with recrystallization or distillation. | google.com |

| Process Safety | Prevent runaway reactions and hazardous events. | Conduct thermal hazard analysis (e.g., DSC); ensure adequate cooling capacity for exothermic reactions. |

Reaction Chemistry and Mechanistic Investigations of 3,5 Dichloro 2 Hydroxy 4 Methylpyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Core

The pyridine ring, particularly when substituted with electron-withdrawing groups like halogens, is susceptible to nucleophilic attack. The reactivity at its various functional sites allows for extensive molecular modifications.

The chlorine atoms at the C-3 and C-5 positions of the pyridine ring are potential sites for nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine nucleus facilitates the displacement of halide ions by various nucleophiles. In related dichloropyridazine systems, reactions with nucleophiles such as amines and phenoxides have been shown to proceed selectively at one of the chlorinated positions, influenced by factors like solvent polarity and the nature of the nucleophile. nih.gov For instance, reactions of 4,5-dichloro-2-cyanopyridazin-3(2H)-one with different nucleophiles showed that product distribution (substitution at C-4 vs. C-5) is highly dependent on the solvent and the nucleophile used. nih.gov

In many polysubstituted pyrimidines and pyridines, the displacement of a chloro group is a common strategy. For example, in 4,6-dichloro-2-(methylsulfonyl)pyrimidine, amines can selectively displace the chloride group. echemi.com While specific studies on 3,5-dichloro-2-hydroxy-4-methylpyridine are limited, it is anticipated that nucleophiles such as alkoxides, amines, and thiols could replace one or both chlorine atoms, with the regioselectivity being influenced by the electronic effects of the hydroxyl/pyridone and methyl groups, as well as the reaction conditions.

Table 1: Examples of Nucleophilic Substitution on Chlorinated Heterocycles Click on headers to sort

| Substrate | Nucleophile | Solvent | Product(s) | Reference |

|---|---|---|---|---|

| 4,5-Dichloro-2-cyanopyridazin-3(2H)-one | 2-Mercaptopyrimidine | Toluene | 4-substituted product (94%) | nih.gov |

| 4,5-Dichloro-2-cyanopyridazin-3(2H)-one | 2-Mercaptopyrimidine | Acetonitrile | 4-substituted product (19%), 5-substituted product (66%) | nih.gov |

| 4,5-Dichloro-2-cyanopyridazin-3(2H)-one | Phenol (B47542) | Toluene | 4-substituted product (80%), 5-substituted product (7%) | nih.gov |

The 2-hydroxypyridine (B17775) unit is tautomeric with 2-pyridone. This ambident nature allows it to react at either the oxygen or nitrogen atom. nih.gov Reactions with electrophiles can lead to O-substitution or N-substitution, depending on the reactants and conditions.

O-alkylation is a common transformation for hydroxypyridines, often achieved via Williamson ether synthesis. nih.gov Environmentally friendly methods for O-alkylation of various hydroxypyridines have been developed using ultrasonic or microwave assistance in aqueous surfactant media, yielding ethers in good to excellent yields. nih.govnih.gov For example, the O-alkylation of hydroxypyridines with alcohols can be facilitated in micellar media, which helps to shift the reaction equilibrium toward the product. nih.gov Chemoselective O-alkylation can also be achieved over N-alkylation by using specific alkylating agents and conditions, a persistent challenge in pyridine chemistry. google.com Palladium-catalyzed methods have also been developed for the regioselective O-alkylation of 2-pyridones. The hydroxyl group can also be acylated using reagents like acyl chlorides or anhydrides. thieme-connect.de

Table 2: O-Alkylation of Hydroxy Pyridines Click on headers to sort

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Hydroxy Pyridines | Methanol | Micellar Media (CTAB), Reflux, 18h | O-methylated pyridine | 70% | nih.gov |

| Hydroxy Pyridines | Ethanol | Micellar Media (CTAB), Reflux, 20h | O-ethylated pyridine | 75% | nih.gov |

| Hydroxy Pyridines | n-Propanol | Micellar Media (CTAB), Reflux, 24h | O-propylated pyridine | 65% | nih.gov |

The methyl group at the C-4 position is a site for potential functionalization, primarily through oxidation or radical reactions. The oxidation of methyl groups attached to aromatic rings is a standard synthetic transformation to produce aldehydes or carboxylic acids. chemspider.com Common oxidizing agents include potassium permanganate (B83412) (KMnO₄) and chromium(VI) compounds. chemspider.comgoogle.com For example, methylarenes can be oxidized to arenecarbaldehydes using chromium(VI) oxide in acetic acid. chemspider.com A milder reagent, 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide (IBX), is also effective and compatible with various functional groups, including N-heterocycles. chemspider.com

Electrophilic Aromatic Substitution Reactivity Profiling

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to its electron-deficient character. However, the reactivity is strongly influenced by the existing substituents. The hydroxyl group (in its phenol form) is a powerful activating, ortho-, para-directing group. Conversely, the chloro substituents are deactivating but also ortho-, para-directing. In this compound, the only available position for substitution is C-6.

The combined electronic effects of the substituents determine the feasibility of electrophilic attack. The activating effect of the 2-hydroxy group may be sufficient to allow for substitution at the C-6 position under certain conditions. For instance, the synthesis of a dichloro-substituted derivative of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid was achieved by treatment with HCl and hydrogen peroxide, indicating a chlorination reaction is possible. google.com Nitration of 2-hydroxypyridines has been accomplished using nitric acid in the presence of a solvent like pyridine or sulfuric acid. thieme-connect.dechemrxiv.org Halogenation of substituted pyridines can also be achieved through various methods, including electrochemical approaches or via the formation of Zincke imine intermediates, which allows for selective halogenation at the C-3 position of the pyridine ring. nih.govrsc.org

Heterocyclic Ring Transformations and Skeletal Rearrangement Reactions

The pyridine skeleton, particularly in its pyridone form, can undergo ring-opening and rearrangement reactions under specific conditions, leading to the formation of different heterocyclic or carbocyclic systems. These transformations often require reaction with strong nucleophiles or energetic conditions. For example, some pyrimidine (B1678525) derivatives are known to undergo ring transformations when treated with reagents like thiourea (B124793) or guanidine, leading to different pyrimidine structures or fused systems like pyrimido[4,5-d]pyrimidines. wur.nl

Quaternization of a ring nitrogen in pyrimidines enhances their reactivity towards nucleophiles, facilitating ring contractions. rsc.org Similarly, other heterocyclic systems like 2-aminofurans can undergo oxidative ring transformation into hydroxypyrrolones. mdpi.com While no specific ring transformations have been documented for this compound, its structural motifs suggest that it could potentially serve as a precursor for more complex polycyclic structures through reactions involving ring-opening of the pyridone tautomer followed by intramolecular cyclization with a suitable binucleophile. sigmaaldrich.com

Derivatization Strategies for Analytical and Applied Research

The functional groups on this compound provide multiple handles for derivatization to generate compound libraries for analytical and applied research. The hydroxyl group can be esterified or etherified. nih.govthieme-connect.de The pyridone nitrogen can be alkylated. google.com The chloro groups can be displaced by various nucleophiles. nih.gov

A common strategy involves reacting a functional group with a bifunctional reagent to build more complex structures. For instance, the related compound 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has been converted to its corresponding hydrazide, which was then condensed with various aldehydes to produce a series of hydrazone derivatives. google.com These derivatives were subsequently evaluated for their biological activities. google.com Such strategies could be applied to this compound, using its reactive sites to synthesize novel molecules with potential applications in medicinal chemistry or materials science. For example, 3',5'-dichloro-2'-hydroxy-4'-methylmaleanilic acid is a derivative used as a chemical reagent.

Esterification and Etherification of the Hydroxyl Moiety

The hydroxyl group of this compound is a prime site for derivatization through esterification and etherification reactions. These reactions allow for the modification of the compound's polarity, solubility, and biological activity.

Esterification:

While specific studies on the esterification of this compound are not extensively documented in the reviewed literature, the general principles of converting a phenolic hydroxyl group to an ester are well-established. This transformation can typically be achieved by reacting the hydroxypyridine with an acylating agent, such as an acid chloride or anhydride, in the presence of a base to neutralize the hydrogen chloride byproduct.

Etherification:

The synthesis of ether derivatives from substituted 2-hydroxyphenyl compounds has been reported, providing a model for the potential etherification of this compound. For instance, the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine has been accomplished. nih.gov This process involves the deprotonation of the hydroxyl group with a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF), followed by the introduction of an electrophile (e.g., an alkyl halide) to form the ether linkage. nih.gov This methodology suggests a viable pathway for the synthesis of a variety of ether derivatives of this compound.

A plausible reaction scheme for the etherification of this compound is presented below, based on analogous reactions with similar substrates.

Interactive Data Table: Representative Etherification Reaction

| Reactant | Reagents | Product (Example) | Reference |

| 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine | Sodium Hydride (NaH), Dimethylformamide (DMF), Electrophile (e.g., Alkyl Halide) | 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine | nih.gov |

Amination and Amidation Reactions for Nitrogen-Containing Derivatives

The introduction of nitrogen-containing functional groups can be achieved through amination and amidation reactions. These modifications can significantly alter the chemical properties and biological activities of the parent compound.

Amination:

Direct amination of the hydroxyl group of this compound is challenging. However, the chloro substituents on the pyridine ring offer potential sites for nucleophilic aromatic substitution. The synthesis of 4-amino-3,5-dichloro-2,6-difluoropyridine (B42884) from 3,5-dichloro-2,4,6-trifluoropyridine (B155018) demonstrates that a halogen atom on a pyridine ring can be displaced by an amino group. googleapis.com This suggests that under appropriate conditions, one or both of the chloro atoms in this compound could potentially be substituted by an amino group.

Amidation:

The formation of amide derivatives is another important transformation. While direct amidation of the hydroxyl group is not a standard reaction, the synthesis of molecules incorporating the 3,5-dichloro-2-hydroxyphenyl moiety within a larger amide structure has been reported. For example, the synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been described, where the dichlorinated phenol is attached to a lactam ring. nih.govmdpi.com These complex syntheses indicate that the this compound scaffold can be incorporated into larger molecular architectures containing amide bonds.

Interactive Data Table: Synthesis of an Analogous Aminopyridine

| Starting Material | Reagents/Conditions | Product | Reference |

| 3,5-dichloro-2,4,6-trifluoropyridine | Ammonia | 4-amino-3,5-dichloro-2,6-difluoropyridine | googleapis.com |

Formation of Metal Complexes and Coordination Chemistry Studies

Hydroxypyridinones (HOPOs) are a class of compounds well-known for their strong chelating abilities with a variety of metal ions. rsc.orgnih.govacs.org this compound, which can exist in tautomeric equilibrium with its 2-pyridone form, belongs to this family of ligands. researchgate.netnist.gov The deprotonated form of the hydroxyl group and the nitrogen atom of the pyridine ring can act as a bidentate ligand, forming stable complexes with metal ions. nih.govrsc.org

The coordination chemistry of HOPOs is extensive, with applications ranging from chelation therapy to the development of metalloenzyme inhibitors. nih.gov The stability and selectivity of the metal complexes are influenced by the substituents on the pyridinone ring. rsc.org Electron-withdrawing groups, such as the chloro substituents in this compound, can be expected to influence the pKa of the hydroxyl group and, consequently, the stability constants of the resulting metal complexes. rsc.org

While specific studies on the metal complexes of this compound are not detailed in the available literature, the general behavior of substituted hydroxypyridinones suggests that it would form stable complexes with a range of metal ions, including but not limited to Fe(III), Al(III), Cu(II), and Zn(II). rsc.org The formation of these complexes involves the displacement of a proton from the hydroxyl group and the formation of a coordinate bond with the metal ion. The stoichiometry of the resulting complexes would depend on the coordination number of the metal ion and the reaction conditions.

The study of such metal complexes is crucial for understanding the potential biological roles and applications of this compound, for instance, in the design of new therapeutic agents or sensors.

Interactive Data Table: Metal Ions Complexed by Analogous Hydroxypyridinone Ligands

| Ligand Family | Metal Ions Complexed | Application of Complexes | References |

| Hydroxypyridinones (HOPOs) | Fe(III), Al(III), Cu(II), Zn(II), Gd(III), Th(IV) | Chelation therapy, MRI contrast agents, Metalloenzyme inhibitors | rsc.orgnih.govacs.orgnih.gov |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Vibrational Assignments

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and obtaining a unique "molecular fingerprint" of 3,5-dichloro-2-hydroxy-4-methylpyridine. The spectra are characterized by vibrational modes corresponding to the stretching and bending of specific bonds within the molecule.

While specific, experimentally-derived spectra for this compound are not extensively published, the expected vibrational frequencies can be predicted by comparison with related structures like substituted pyridines and phenols. acs.orgcdnsciencepub.comnih.govresearchgate.netchemicalbook.com The 2-hydroxypyridine (B17775) moiety exists in a tautomeric equilibrium with its 2-pyridone form, and the position of this equilibrium, influenced by solvent and solid-state packing, significantly affects the vibrational spectra. chemtube3d.comnih.govwuxibiology.com

Expected Vibrational Assignments:

O-H/N-H Stretching: In the 2-hydroxypyridine tautomer, a broad O-H stretching band would be expected in the region of 3400-3200 cm⁻¹. For the 2-pyridone tautomer, an N-H stretching vibration would appear in a similar range, often broadened due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine (B92270) ring are anticipated around 3100-3000 cm⁻¹. The methyl (CH₃) group will exhibit symmetric and asymmetric stretching modes typically in the 2980-2870 cm⁻¹ range.

C=O Stretching: The presence of the 2-pyridone tautomer would be definitively confirmed by a strong carbonyl (C=O) stretching absorption between 1650-1690 cm⁻¹. This is often a key indicator for determining the dominant tautomeric form.

C=C and C=N Ring Stretching: Vibrations corresponding to the stretching of C=C and C=N bonds within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region. acs.orgresearchgate.net

C-Cl Stretching: The carbon-chlorine (C-Cl) stretching vibrations are expected at lower frequencies, typically in the 800-600 cm⁻¹ range.

A detailed analysis, often supported by Density Functional Theory (DFT) calculations, would be required to assign each peak to a specific vibrational mode based on its potential energy distribution (PED). nih.gov

Interactive Data Table: Predicted FT-IR Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Tautomer |

|---|---|---|

| O-H Stretch | 3400-3200 | Hydroxy Form |

| N-H Stretch | 3400-3200 | Pyridone Form |

| Aromatic C-H Stretch | 3100-3000 | Both |

| Aliphatic C-H Stretch | 2980-2870 | Both |

| C=O Stretch | 1690-1650 | Pyridone Form |

| C=C/C=N Ring Stretch | 1600-1400 | Both |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Comprehensive Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, while 2D NMR techniques establish connectivity.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide key information. The chemical shift of the hydroxyl proton (-OH) or amide proton (-NH) is variable and depends on concentration, solvent, and temperature, but would likely appear as a broad singlet. The methyl group (CH₃) would produce a sharp singlet, typically in the upfield region (δ 2.0-2.5 ppm). chemicalbook.com The sole aromatic proton on the ring would appear as a singlet in the aromatic region (δ 7.0-8.5 ppm). chemicalbook.com The exact positions are influenced by the electron-withdrawing effects of the chlorine atoms and the electronic nature of the hydroxy/oxo group. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be influenced by the attached atoms (H, Cl, N, O). The carbon bearing the methyl group would be found upfield (δ 15-25 ppm). The carbons bonded to chlorine would be shifted downfield. The most downfield signal would likely be the carbon of the C=O group in the pyridone tautomer (δ > 160 ppm) or the C-OH carbon in the hydroxy tautomer. researchgate.netchemicalbook.com

2D NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) would correlate the proton signals with their directly attached carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) would reveal long-range (2-3 bond) correlations, for instance, between the methyl protons and the adjacent ring carbons (C3 and C4), which is crucial for unambiguous assignment of all quaternary carbons. mdpi.com

Interactive Data Table: Predicted NMR Chemical Shifts (δ ppm) for this compound (in CDCl₃)

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift | Notes |

|---|---|---|---|

| CH₃ | ~2.3 | ~20 | Sharp singlet in ¹H NMR. |

| C4-H | ~7.5 | ~125 | Aromatic proton, singlet. |

| OH/NH | Variable | - | Broad signal, depends on tautomer and conditions. |

| C2 | - | ~160 | Position highly dependent on tautomeric form (C-OH vs C=O). wayne.edu |

| C3 | - | ~120 | Halogenated carbon. |

| C4 | - | ~145 | Substituted with methyl group. |

| C5 | - | ~118 | Halogenated carbon. |

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns under ionization. wikipedia.org

Molecular Ion Peak (M⁺): Using electron ionization (EI), the compound would produce a molecular ion peak. A key feature would be the isotopic pattern characteristic of two chlorine atoms. The M⁺, [M+2]⁺, and [M+4]⁺ peaks would appear in a distinctive ratio of approximately 9:6:1, confirming the presence of two chlorine atoms in the molecule. iaea.org The nominal molecular weight is 177 g/mol .

Fragmentation Pathways: The fragmentation of the molecular ion provides structural information. libretexts.orgchemguide.co.uklibretexts.orgnih.gov Common fragmentation pathways for this molecule would likely include:

Loss of a Chlorine Atom: A significant fragment would likely be observed at [M-35]⁺ and [M-37]⁺, corresponding to the loss of a Cl radical.

Loss of Methyl Group: Fragmentation could involve the loss of the methyl radical (•CH₃), leading to a peak at [M-15]⁺.

Loss of Carbon Monoxide/HCN: If the pyridone tautomer is present, the loss of a neutral CO molecule (28 Da) is a common fragmentation pathway for pyridones. researchgate.net Cleavage of the pyridine ring could also lead to the loss of HCN (27 Da).

Analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, which is related to the extent of conjugation in the π-system. The tautomerism between the 2-hydroxypyridine and 2-pyridone forms is a critical factor, as they have different chromophores. nih.gov

2-Hydroxypyridine Form: This tautomer, being a substituted aromatic pyridine, would be expected to show π → π* transitions. These typically occur at shorter wavelengths.

2-Pyridone Form: This tautomer contains a conjugated α,β-unsaturated carbonyl system. This extended conjugation generally results in electronic transitions at longer wavelengths (a bathochromic or red shift) compared to the hydroxy form. chemtube3d.comwuxibiology.com

By studying the UV-Vis spectrum in different solvents of varying polarity, the position of the tautomeric equilibrium can be investigated. researchgate.net Polar solvents tend to stabilize the more polar 2-pyridone tautomer, leading to an increase in the intensity of the absorption band at the longer wavelength.

X-ray Crystallography for Definitive Solid-State Structural Determination

A crystal structure would definitively resolve the question of the dominant tautomeric form (2-hydroxypyridine vs. 2-pyridone) in the solid state. nih.govresearchgate.net Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding (e.g., O-H···N or N-H···O=C) and potential π–π stacking between the pyridine rings, which govern the crystal packing. nih.gov While a crystal structure for the title compound is not publicly available, analysis of related structures like 2-hydroxy-5-nitropyridine (B147068) shows that the pyridone form is often favored in the solid state due to its ability to form stable hydrogen-bonded dimers. researchgate.net

Advanced Chromatographic Techniques (GC-MS, LC-MS) Coupled with Derivatization for Trace Analysis and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities and for its quantification, especially at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.netmdpi.com Direct analysis of this compound by GC might be possible, but the polar hydroxy group could lead to peak tailing and poor chromatographic performance. Therefore, derivatization is often employed. Silylation of the hydroxyl group to form a less polar trimethylsilyl (B98337) (TMS) ether would increase its volatility and improve its chromatographic behavior.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for polar and thermally labile compounds and would be an excellent method for analyzing this compound without derivatization. nih.gov Reversed-phase LC could separate the compound from non-polar impurities. The use of tandem mass spectrometry (LC-MS/MS) would provide high selectivity and sensitivity for quantification, particularly in complex matrices. nih.govnih.gov Derivatization can also be used in LC-MS to enhance ionization efficiency and improve detection limits for trace analysis. nih.gov For instance, reagents like dansyl chloride could be used to tag the molecule, enabling highly sensitive detection in selected reaction monitoring (SRM) mode. nih.gov These methods are crucial for purity assessment and for monitoring the compound in various samples. cdc.govrsc.org

Theoretical and Computational Chemistry Investigations of 3,5 Dichloro 2 Hydroxy 4 Methylpyridine

Quantum Chemical Calculations (Density Functional Theory (DFT), ab initio methods)

Quantum chemical calculations are fundamental to modern chemical research, offering insights that complement experimental findings. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecule, yielding information about its energy, electron distribution, and other properties. DFT has become particularly popular due to its balance of computational cost and accuracy. These methods are foundational for geometry optimization, electronic structure analysis, and spectroscopic prediction.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 3,5-Dichloro-2-hydroxy-4-methylpyridine, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

The process would typically start with a plausible initial structure. The calculation then iteratively adjusts the atomic coordinates to lower the total energy until a stationary point is reached. This optimized structure represents a stable conformer. By starting from various initial geometries, chemists can explore the molecule's conformational landscape to identify the global minimum (the most stable conformer) and other low-energy local minima. The existence of an intramolecular hydrogen bond, for instance between the hydroxyl group at C2 and the pyridine (B92270) nitrogen, would be a key feature to investigate as it can significantly influence the molecule's planarity and stability, a phenomenon observed in related structures like 3,5-dichloro-2-hydroxybenzaldehyde. researchgate.net

Understanding the electronic structure of a molecule is crucial for predicting its reactivity.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. researchgate.net In chemical reactions, interactions typically occur between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). youtube.com

Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Different colors represent varying potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, and positive potential near the hydrogen atom of the hydroxyl group.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding and electron distribution within a molecule. It examines charge transfer, hyperconjugative interactions, and bond types. For this compound, NBO analysis could quantify the charge on each atom, describe the hybridization of the atomic orbitals involved in bonding, and identify stabilizing interactions, such as the delocalization of lone pair electrons from the oxygen or chlorine atoms into adjacent anti-bonding orbitals.

| Computational Method | Information Provided | Relevance to this compound |

| Geometry Optimization | Predicts the most stable 3D structure (bond lengths, angles). | Determines the preferred conformation and structural parameters. |

| HOMO-LUMO Analysis | Calculates energies of frontier orbitals and the energy gap. | Indicates chemical reactivity, electron-donating/accepting ability. researchgate.netyoutube.com |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions. | Predicts sites for electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge distribution and orbital interactions. | Provides insights into intramolecular stability and bonding. |

Vibrational Frequency Calculations and in silico Spectroscopic Prediction

Following a successful geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra.

The calculated vibrational frequencies correspond to the fundamental modes of molecular motion, such as bond stretching and angle bending. By comparing the predicted spectrum with an experimentally obtained one, chemists can validate the computational model and assign specific spectral bands to particular molecular vibrations. For example, the characteristic stretching frequencies for the O-H, C=N, C-Cl, and C-C bonds in this compound could be predicted. This approach is analogous to the use of FT-IR to characterize related compounds like 3,5-dichloro-2-hydroxybenzaldehyde. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain through experiment alone.

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). Computational chemists can locate the geometry of the TS and calculate its energy. A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Vibrational frequency analysis of a TS structure yields exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The reaction coordinate (or path) is the lowest energy pathway connecting reactants and products through the transition state. Analyzing this path helps to understand the specific atomic motions involved in bond breaking and bond formation during the reaction.

By calculating the energies of the reactants, transition states, and products, a potential energy profile for a proposed reaction can be constructed. The energy difference between the reactants and the transition state is the activation energy or energy barrier. This barrier is a key determinant of the reaction rate; a higher barrier corresponds to a slower reaction.

For this compound, one could computationally explore various potential reactions, such as electrophilic substitution on the pyridine ring or nucleophilic substitution of the chlorine atoms. By comparing the energy barriers for different possible pathways, it is possible to predict which reaction is most likely to occur under a given set of conditions. This predictive power allows for the rational design of synthetic routes and a deeper understanding of chemical reactivity.

Theoretical Predictions of Structure-Property Relationships

Theoretical and computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules like this compound and for predicting their behavior. In the absence of extensive experimental data for this specific compound, computational methods, particularly density functional theory (DFT), can offer valuable insights into its structure, electronics, and potential interactions.

A primary consideration for 2-hydroxypyridine (B17775) derivatives is the tautomeric equilibrium between the hydroxy (enol) form and the pyridone (keto) form. wikipedia.org For the parent 2-hydroxypyridine, the pyridone form is generally more stable, and this equilibrium is sensitive to the solvent environment. wikipedia.org Non-polar solvents tend to favor the 2-hydroxypyridine tautomer, while polar solvents shift the equilibrium towards the 2-pyridone form. wikipedia.org The presence of substituents on the pyridine ring can further influence this equilibrium. For this compound, the electron-withdrawing nature of the two chlorine atoms is expected to have a significant impact on the electronic distribution within the ring and, consequently, on the tautomeric preference.

Computational studies on related substituted pyridines can help to predict the geometric and electronic properties of this compound. The introduction of chloro and methyl groups will alter bond lengths and angles within the pyridine ring compared to the unsubstituted parent compound.

Table 1: Predicted Geometrical Parameters for Tautomers of this compound (Illustrative) Note: These are illustrative values based on general principles of computational chemistry and data for analogous compounds, as specific DFT calculations for this compound are not available in the reviewed literature.

| Parameter | Hydroxy Form (Predicted) | Pyridone Form (Predicted) |

|---|---|---|

| C=O Bond Length (Å) | N/A | ~1.25 |

| C-O Bond Length (Å) | ~1.35 | N/A |

| C-N Bond Length (Å) | ~1.34 | ~1.39 |

| C-Cl Bond Length (Å) | ~1.73 | ~1.73 |

| C-C (ring) Bond Lengths (Å) | ~1.38 - 1.40 | ~1.35 - 1.45 |

Quantitative Structure-Property Relationship (QSPR) models often use computed molecular descriptors to predict physicochemical properties like pKa. researchgate.netnih.govmrupp.info For this compound, the acidity of the hydroxyl group (in the hydroxy form) or the N-H group (in the pyridone form) will be affected by the electronic effects of the substituents. The electron-withdrawing chloro groups are expected to increase the acidity (lower the pKa) compared to the unsubstituted 2-hydroxypyridine.

Table 2: Predicted Electronic Properties of this compound (Illustrative) Note: These are illustrative values based on general principles of computational chemistry and data for analogous compounds, as specific data for this compound is not available in the reviewed literature.

| Property | Predicted Trend/Value |

|---|---|

| Dipole Moment (Debye) | Higher for pyridone tautomer |

| HOMO Energy (eV) | Lowered by chloro substituents |

| LUMO Energy (eV) | Lowered by chloro substituents |

| pKa | Lower than unsubstituted 2-hydroxypyridine |

Molecular Dynamics Simulations for Intermolecular Interactions (if applicable)

As of the latest available literature, no specific molecular dynamics (MD) simulation studies have been published for this compound.

MD simulations would be a valuable tool to investigate the intermolecular interactions of this compound in various environments. Such simulations could provide detailed insights into how molecules of this compound interact with each other in the solid state or in solution, as well as with solvent molecules.

In the solid state, X-ray crystallography of related substituted 2-pyridones reveals the formation of helical structures or dimers through hydrogen bonding. wikipedia.orgmsu.ru For this compound, it is expected that strong hydrogen bonds involving the hydroxyl/N-H and carbonyl groups would be the primary drivers of crystal packing. Additionally, the presence of chlorine atoms introduces the possibility of halogen bonding, a non-covalent interaction that can influence crystal architecture.

An MD simulation could model a system of many molecules of this compound, allowing for the observation of the formation and dynamics of these hydrogen and halogen bonds. This would help in understanding the stability of different polymorphic forms and in predicting the supramolecular assembly of the compound.

Applications in Medicinal Chemistry and Drug Discovery Research

Structure-Activity Relationship (SAR) Studies of 3,5-Dichloro-2-hydroxy-4-methylpyridine Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For analogues of this compound, these studies have been instrumental in optimizing potency and selectivity for various biological targets.

In a different series of compounds, derivatives of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid were synthesized and evaluated for their antimicrobial and anticancer activities. nih.govktu.edu These studies demonstrated that the biological activity was structure-dependent. For example, a 5-fluorobenzimidazole derivative bearing a 3,5-dichloro-2-hydroxyphenyl substituent exhibited four-fold greater activity against methicillin-resistant S. aureus (MRSA) than the standard drug, clindamycin. nih.govktu.edu Furthermore, this same derivative showed the highest anticancer activity in a human pulmonary cancer cell line (A549). nih.govktu.edu These findings highlight the significant impact of the 3,5-dichloro-2-hydroxyphenyl moiety on the pharmacological profile of the resulting compounds.

The following table summarizes the key SAR findings for analogues of this compound:

| Analogue Class | Key Structural Features for Activity | Biological Target/Activity | Reference |

| 3,5-Dichloropyridine (B137275) Derivatives | 3,5-Disubstituted chlorides on the pyridine (B92270) skeleton | P2X(7) receptor antagonism | nih.gov |

| 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives | 3,5-Dichloro-2-hydroxyphenyl substituent | Antimicrobial (MRSA) and anticancer (A549) | nih.govktu.edu |

Rational Design and Synthesis of Biologically Active Derivatives as Potential Therapeutic Agents

The rational design and synthesis of novel derivatives based on the this compound scaffold have led to the discovery of promising therapeutic candidates. This approach involves the strategic modification of the core structure to enhance desired biological activities while minimizing off-target effects.

A notable example is the synthesis of a series of 2-O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine. nih.gov The synthesis began with the coupling of 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine (B6355638) to form the parent sulfonamide. Subsequent substitution at the oxygen atom with various electrophiles yielded a library of O-substituted derivatives. nih.gov These compounds were then evaluated for their enzyme inhibitory activity, revealing potent inhibition of butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases. nih.gov

Another study focused on the synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as potential antimicrobial and anticancer agents. nih.govktu.edu The synthesis involved the initial preparation of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, followed by chlorination with hydrochloric acid and hydrogen peroxide to introduce the 3,5-dichloro substituents. nih.gov This core was then further functionalized to produce a range of derivatives with significant biological activity. nih.govktu.edu

These examples underscore the utility of the 3,5-dichloro-2-hydroxyphenyl moiety as a starting point for the development of new drugs. The synthetic accessibility of this scaffold allows for the systematic exploration of chemical space to identify compounds with improved therapeutic potential.

Mechanistic Investigations of Biological Target Engagement and Pharmacological Pathways

Understanding the mechanism of action of this compound analogues is crucial for their development as therapeutic agents. This involves identifying their molecular targets and elucidating the downstream pharmacological pathways they modulate.

Derivatives of the 3,5-dichloro-2-hydroxyphenyl scaffold have been shown to be effective inhibitors of various enzymes. As previously mentioned, O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were found to be potent inhibitors of butyrylcholinesterase (BChE). nih.gov The study also evaluated their activity against acetylcholinesterase (AChE) and lipoxygenase (LOX), indicating a degree of selectivity in their enzyme inhibition profiles. nih.gov

In a broader context, the hydroxypyridone scaffold, a close relative of hydroxypyridine, is known for its excellent metal-chelating properties. nih.gov This property has been exploited to design inhibitors of metalloenzymes such as histone deacetylases (HDACs) and tyrosinase. nih.govnih.gov For instance, 3-hydroxypyridine-2-thione (3HPT) has been identified as a novel zinc-binding group for HDAC inhibition, leading to the development of selective HDAC6 and HDAC8 inhibitors with anticancer activity. nih.gov While not containing the dichloro substitution, this research highlights the potential of the hydroxypyridine core in targeting metalloenzymes.

Analogues of this compound have also been investigated for their ability to interact with specific receptors and modulate their signaling pathways. As discussed in the SAR section, 3,5-dichloropyridine derivatives have been identified as potent antagonists of the P2X(7) receptor. nih.gov The P2X(7) receptor is an ATP-gated ion channel involved in inflammatory responses. The optimized antagonists from this series demonstrated the ability to inhibit the release of the pro-inflammatory cytokine IL-1β and to block the expression of iNOS and COX-2 in immune cells, indicating their potential as anti-inflammatory agents. nih.gov

The following table provides an overview of the investigated biological targets and pathways for analogues of this compound:

| Analogue Class | Biological Target | Pharmacological Pathway | Potential Therapeutic Application | Reference |

| 1-[(3,5-Dichloro-2-hydroxyphenyl)sulfonyl]piperidine Derivatives | Butyrylcholinesterase (BChE) | Cholinergic signaling | Neurodegenerative diseases | nih.gov |

| 3,5-Dichloropyridine Derivatives | P2X(7) Receptor | Inflammatory signaling (IL-1β, iNOS, COX-2) | Inflammatory disorders | nih.gov |

| 3-Hydroxypyridine-2-thione Derivatives | Histone Deacetylases (HDAC6, HDAC8) | Epigenetic regulation | Cancer | nih.gov |

Utility as Key Synthetic Intermediates and Building Blocks in Pharmaceutical Synthesis

The this compound core and its related structures are valuable intermediates in the synthesis of more complex pharmaceutical compounds. Their chemical reactivity and functional group handles allow for their incorporation into a variety of molecular scaffolds.

The synthesis of biologically active molecules often relies on the availability of versatile building blocks. For example, 3-hydroxypyridine (B118123) is a key intermediate in the production of several cholinergic drugs, including pyridostigmine (B86062) bromide. chempoint.com It is also a precursor for 2-chloro-3-hydroxypyridine, which is used in the synthesis of agrochemicals. chempoint.com

In the context of drug discovery, the synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid highlights the use of a dichlorinated hydroxyphenyl precursor as a starting material for creating a library of potential drug candidates. nih.gov The relative ease of synthesis of such intermediates makes them attractive for use in high-throughput synthesis and medicinal chemistry campaigns.

The broader class of chlorinated pyridines serves as important intermediates in the synthesis of a wide range of pharmaceuticals. For instance, 2,3,5-trichloropyridine (B95902) is a reactant in the synthesis of 5-(3,5-dichloro-pyridin-2-yloxy)-2-methoxy-pyridine. benchchem.com While not a direct application of the title compound, this demonstrates the general utility of chlorinated pyridine rings in constructing complex molecules.

Applications in Agrochemical Science and Advanced Materials Research

Development of Crop Protection Agents (Herbicides, Insecticides, Fungicides)